Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone
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Description
“Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone” is a chemical compound with the CAS Number: 400614-05-3 . It has a molecular weight of 176.22 and is typically in liquid form .
Molecular Structure Analysis
The molecular structure of “Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone” consists of a carbonyl group (a carbon-oxygen double bond) attached to a cyclopropyl group and a 2-(3-methoxyphenyl)ethyl group . The exact 3D structure is not provided in the searched data.Physical And Chemical Properties Analysis
“Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone” is a liquid . It has a molecular weight of 176.22 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the searched data.Scientific Research Applications
Synthesis of Functionalized Cyclopentanes
The use of cyclopropyl 2-(3-methoxyphenyl)ethyl ketone in the synthesis of highly-functionalized cyclopentanes via [3+2] cycloaddition catalyzed by triflic imide showcases its utility in constructing complex molecules. This method promotes the cycloaddition of substrates incorporating Lewis basic functions, demonstrating the versatility of activated cyclopropanes in synthetic chemistry (Takasu et al., 2006).
Formation of Quinolin-8-ols
Cyclization of derivatives, specifically the reaction involving 2-(3-hydroxyphenyl)ethyl ketone oximes, leads to the regioselective synthesis of quinolin-8-ols. This process underscores the role of cyclopropyl ketones in facilitating cyclization reactions to yield heterocyclic compounds with potential pharmaceutical applications (Uchiyama et al., 1998).
Novel Synthesis Routes
The development of novel synthesis routes for cyclopropyl acetic acid ethyl esters from cyclopropyl alkyl ketones using lead (IV) acetate showcases the adaptability of cyclopropyl 2-(3-methoxyphenyl)ethyl ketone in synthetic strategies. This method highlights the compound's role in the synthesis of esters, which are valuable in various chemical industries (Nongkhlaw et al., 2005).
Photochemical Synthesis
A photochemical approach to synthesize highly functionalized cyclopropyl ketones, including the direct irradiation of ketones bearing a leaving group adjacent to the carbonyl C-atom, illustrates the compound's potential in advanced synthetic methods. This technique enables the preparation of di- and trisubstituted cyclopropyl ketones, demonstrating the compound's utility in photochemically driven reactions (Wessig & Mühling, 2003).
Cycloadditions by Visible Light Photocatalysis
The formal [3+2] reaction of aryl cyclopropyl ketones with olefins under visible light photocatalysis to generate substituted cyclopentane rings exemplifies the innovative use of cyclopropyl ketones in green chemistry. This method emphasizes the role of cyclopropyl ketones in photocatalytic processes, offering an environmentally friendly alternative to traditional synthetic routes (Lu, Shen, & Yoon, 2011).
properties
IUPAC Name |
1-cyclopropyl-3-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-12-4-2-3-10(9-12)5-8-13(14)11-6-7-11/h2-4,9,11H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHFTYDJDYORSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20518071 |
Source
|
Record name | 1-Cyclopropyl-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20518071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone | |
CAS RN |
344334-33-4 |
Source
|
Record name | 1-Cyclopropyl-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20518071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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